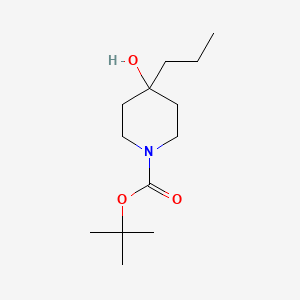![molecular formula C12H17ClN2 B13556713 [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of organic compounds known as substituted pyrrolidines. These compounds are characterized by a pyrrolidine ring substituted with various functional groups. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of 4-chlorobenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the chlorophenyl group results in the formation of a phenyl-substituted pyrrolidine.
Substitution: Nucleophilic substitution at the chlorophenyl group can yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparación Con Compuestos Similares
4-Chlorobenzylamine: A simpler compound with a similar chlorophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine: A compound with a similar pyrrolidine ring but without the chlorophenyl group.
Pyrrolopyrazine Derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting different biological activities.
Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine lies in its combined structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c1-12(8-14)6-7-15(9-12)11-4-2-10(13)3-5-11/h2-5H,6-9,14H2,1H3 |
Clave InChI |
LRSDICWFUKDASJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C2=CC=C(C=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


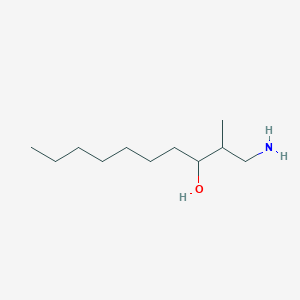
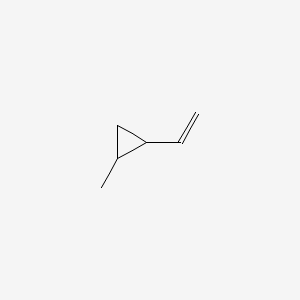

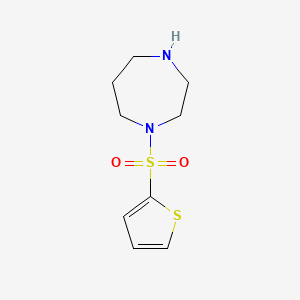
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
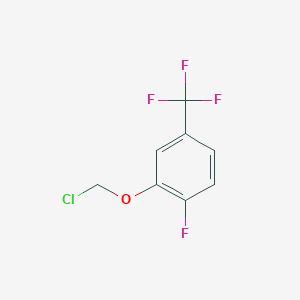
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
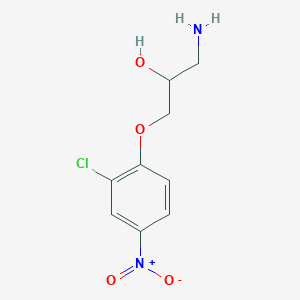
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)




